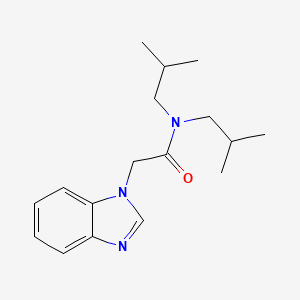![molecular formula C15H22N2O3S B5362627 methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and neurotransmitters in the brain and nervous system. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant and anxiolytic effects. It has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a variety of biological activities, which make it useful for studying a range of neurological disorders. However, there are also some limitations to its use. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a relatively narrow therapeutic window, which may limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for research on methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate. One area of research is to further explore its potential as a treatment for neurological disorders, such as neuropathic pain and epilepsy. Another area of research is to investigate its potential as a neuroprotective agent, which may have applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
合成法
Methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoethyl ethyl sulfide with potassium thioacetate to form 2-ethylthioethyl acetate. This intermediate is then reacted with piperidine and acetic anhydride to form the piperidine acetate derivative. Finally, the piperidine acetate derivative is reacted with methyl chloroformate to form this compound.
科学的研究の応用
Methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
特性
IUPAC Name |
methyl 5-ethyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-11-9-12(15(19)20-2)14(21-11)16-13(18)10-17-7-5-4-6-8-17/h9H,3-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUMPHDBCBGEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CCCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)

![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)

![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)
![1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5362637.png)
![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![1,3,7-trimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362648.png)